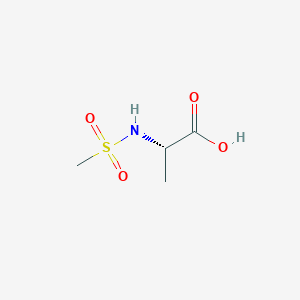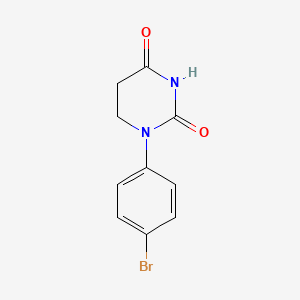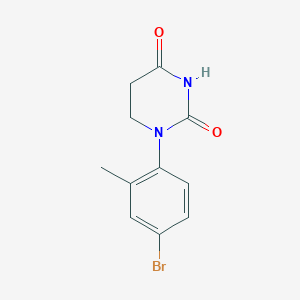
1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methylphenyl)-1,3-diazinane-2,4-dione (BDMD) is an organic compound with multiple applications in the field of science. It is a brominated diazine with a unique structure that allows it to be used in numerous research areas. BDMD has been studied extensively in the fields of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has been studied extensively in the fields of chemistry, biochemistry, and medicine. It has been used to synthesize a variety of compounds with potential applications in drug discovery. In addition, it has been used to study the mechanism of action of drugs, to understand the biochemical and physiological effects of drugs, and to develop new drugs.
Mécanisme D'action
1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has been found to act as a proton acceptor in a variety of biochemical and physiological processes. It has been shown to bind to proteins and enzymes, altering their structure and activity. In addition, it has been found to interact with other molecules, such as nucleic acids, to form complexes that can affect the function of proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug levels in the body. In addition, it has been found to increase the activity of certain enzymes involved in the synthesis of proteins and nucleic acids, leading to an increase in the production of proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to its use. It is a toxic compound and should be handled with care. In addition, it is not suitable for use in high-temperature or high-pressure experiments.
Orientations Futures
There are a number of potential future directions for the use of 1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione. It could be used to study the mechanism of action of drugs, to develop new drugs, and to study the biochemical and physiological effects of drugs. In addition, it could be used to study the structure and function of proteins and enzymes, and to develop new drugs that target specific proteins and enzymes. Finally, it could be used to develop new methods for synthesizing drugs, and to study the structure and function of nucleic acids.
Méthodes De Synthèse
1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione can be synthesized from the reaction of 4-bromo-2-methylphenol and 1,3-diazinane-2,4-dione. The reaction is carried out in an inert atmosphere at a temperature of 80-100°C. The reaction is catalyzed by a base such as potassium tert-butoxide or sodium hydroxide. The product is a white solid that is soluble in polar solvents such as ethanol and methanol.
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-6-8(12)2-3-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCGVPQZMWNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

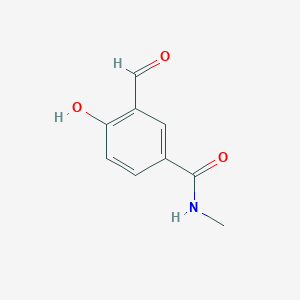
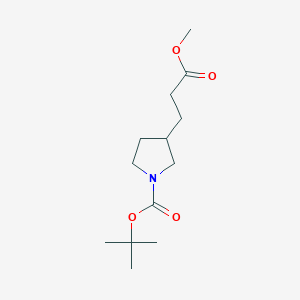
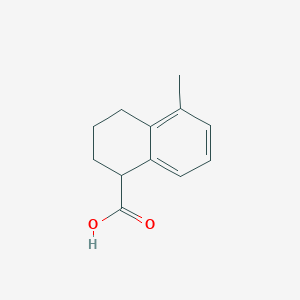
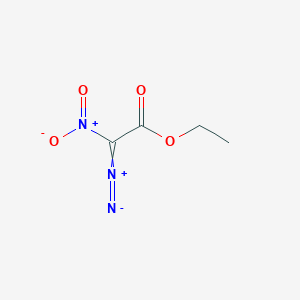
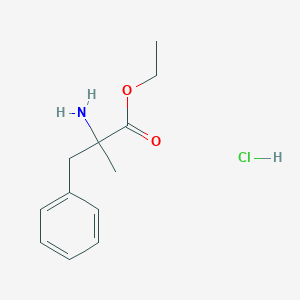
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
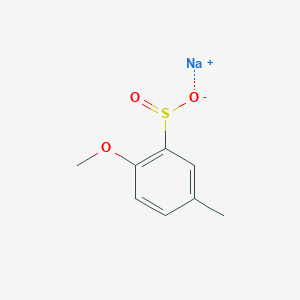
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)
![5-phenyl-1H,2H,3H,4H,5H,10H-pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B6617156.png)
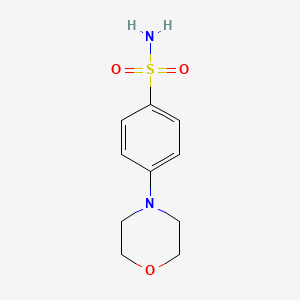

![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
